N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
This compound features a benzimidazole core substituted with an isopropyl group at position 2 and a 2,3-dihydro-1,4-benzodioxine carboxamide moiety at position 4. The benzimidazole ring contributes to aromatic stacking and hydrogen-bonding interactions, while the benzodioxine group enhances solubility and metabolic stability due to its oxygen-rich heterocycle. The isopropyl substituent likely influences steric effects and lipophilicity, critical for target binding and pharmacokinetics .
Properties
Molecular Formula |
C19H19N3O3 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(2-propan-2-yl-3H-benzimidazol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C19H19N3O3/c1-11(2)18-21-13-8-7-12(9-14(13)22-18)20-19(23)17-10-24-15-5-3-4-6-16(15)25-17/h3-9,11,17H,10H2,1-2H3,(H,20,23)(H,21,22) |
InChI Key |
LJLZVTXWSXIURM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)C3COC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. The reaction conditions often include the use of polar solvents and specific catalysts to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as recrystallization and purification using chromatography techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .
Scientific Research Applications
N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The isopropyl group in the target compound increases lipophilicity (logP ~3.2 estimated) compared to the nitro group in the 4-nitrophenyl analog (logP ~2.5), favoring membrane permeability .
- Biological Implications :
- The benzodioxine-carboxamide scaffold is recurrent in enzyme inhibitors (e.g., dipeptidyl peptidase IV and carbonic anhydrase), suggesting similar mechanisms for the target compound .
- The chloropyridine sulfonamide analog () highlights the role of sulfonamide groups in enhancing binding affinity via hydrogen bonding .
Biological Activity
N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity based on recent findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzimidazole moiety and a benzodioxine core, which are known for their bioactive properties. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits notable antitumor activity . Studies have demonstrated its effectiveness against various cancer cell lines, particularly lung cancer cells.
Antitumor Activity
A study published in PMC evaluated the antitumor effects of several benzimidazole derivatives, including the compound . The findings highlighted its capability to inhibit cell proliferation in human lung cancer cell lines (A549, HCC827, and NCI-H358) with varying degrees of effectiveness:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 6.75 ± 0.19 (2D), 9.31 ± 0.78 (3D) |
| HCC827 | 6.26 ± 0.33 (2D), 20.46 ± 8.63 (3D) |
| NCI-H358 | 6.48 ± 0.11 (2D), 16.00 ± 9.38 (3D) |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrated higher efficacy in two-dimensional assays compared to three-dimensional assays, suggesting that its activity may be influenced by the cellular environment .
While specific mechanisms for this compound are still under investigation, related studies on benzimidazole derivatives suggest several potential pathways:
- Inhibition of Protein Kinases : Many benzimidazole compounds are known to act as inhibitors of various kinases involved in cell signaling pathways critical for cancer progression.
- DNA Interaction : Similar compounds have shown the ability to intercalate DNA, disrupting replication and transcription processes .
- Apoptosis Induction : Evidence suggests that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies and Research Findings
A notable case study involved the evaluation of this compound's cytotoxicity against normal lung fibroblast cells (MRC-5). The results indicated that while the compound effectively inhibited cancer cell proliferation, it also exhibited cytotoxic effects on normal cells at similar concentrations:
| Cell Type | IC50 (μM) |
|---|---|
| MRC-5 | 3.11 ± 0.26 |
This raises concerns regarding the selectivity of the compound for cancerous versus normal cells, highlighting the need for further optimization to enhance therapeutic indices while minimizing toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
